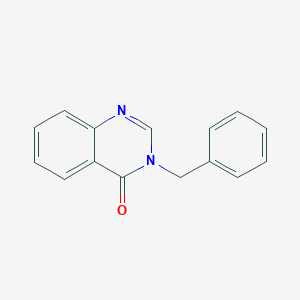

3-benzylquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-13-8-4-5-9-14(13)16-11-17(15)10-12-6-2-1-3-7-12/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWZSUGBNKITMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346964 | |

| Record name | 4(3H)-Quinazolinone, 3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658798 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5388-11-4 | |

| Record name | 4(3H)-Quinazolinone, 3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzylquinazolin 4 3h One and Its Analogues

Classical and Conventional Synthetic Routes to the Quinazolinone Core

The foundational strategies for constructing the quinazolinone ring system have traditionally relied on the cyclization of readily available starting materials. These methods, while established, often form the basis for more contemporary synthetic innovations.

Cyclization Reactions Involving Anthranilic Acid Derivatives

A cornerstone in quinazolinone synthesis is the use of anthranilic acid and its derivatives. One of the most common methods involves the reaction of anthranilic acid with an amide, a process known as the Niementowski quinazolinone synthesis. ijprajournal.comuob.edu.ly For instance, heating anthranilic acid with an excess of formamide (B127407) leads to the formation of quinazolin-4-one. generis-publishing.com The yield of this reaction can be significantly influenced by the reaction conditions, with optimized heating protocols leading to high yields. generis-publishing.com

Another approach involves the initial conversion of anthranilic acid to a benzoxazinone (B8607429) intermediate by reacting it with an acid anhydride (B1165640), such as acetic anhydride. uob.edu.lytandfonline.comnih.gov This intermediate is then treated with a primary amine to yield the desired 2,3-disubstituted-4(3H)-quinazolinone. nih.gov Microwave-assisted procedures have been developed to promote the one-pot condensation of anthranilic acids, orthoesters, and amines, offering an efficient and often higher-yielding alternative to conventional heating. ijprajournal.com Furthermore, the use of catalysts like strontium chloride hexahydrate has been shown to facilitate this one-pot condensation at room temperature under solvent-free conditions. ijprajournal.com

The versatility of anthranilic acid derivatives is further demonstrated in their reaction with various reagents. For example, reaction with acid chlorides can form N-acyl-anthranilic acids, which are then cyclized to benzoxazinones. scispace.com These intermediates can subsequently react with amines to produce tricyclic quinazolinone derivatives. scispace.com Additionally, the reaction of anthranilic acid derivatives with potassium cyanate (B1221674) in water provides an eco-friendly route to quinazoline-2,4(1H,3H)-diones via a urea (B33335) derivative intermediate. jst.go.jp

Approaches Utilizing 2-Aminobenzamide (B116534) Derivatives

2-Aminobenzamide and its derivatives serve as another crucial class of starting materials for quinazolinone synthesis. A common strategy involves the condensation of 2-aminobenzamide with aldehydes or other carbonyl compounds. researchgate.netrsc.org This reaction can be catalyzed by various acids, such as p-toluenesulfonic acid, to form an intermediate that is subsequently oxidized to the quinazolinone. organic-chemistry.org

Copper-catalyzed reactions have also emerged as a powerful tool. For instance, a copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes has been developed. researchgate.net Another copper-mediated one-pot synthesis utilizes ammonia (B1221849) as an in-situ source of the amine, leading to the formation of quinazolinone derivatives with the creation of four new C-N bonds. rsc.org Furthermore, a copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines provides a direct route to quinazolinone derivatives. organic-chemistry.org

More recently, visible-light-mediated synthesis has offered a green and mild alternative, enabling the cyclocondensation of 2-aminobenzamides with glycosides at room temperature without the need for catalysts or additional oxidants. rsc.org Another innovative approach involves the reaction of 2-aminobenzamide with benzyl (B1604629) bromides under visible light irradiation, also without a photocatalyst or additives. rsc.org The use of dimethyl sulfoxide (B87167) (DMSO) as a carbon source in the presence of an oxidant like potassium persulfate or hydrogen peroxide has also been reported for the synthesis of N-substituted quinazolinones from 2-aminobenzamides. rsc.orgrsc.orgacs.orgnih.govnih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have gained significant traction in the synthesis of quinazolinones due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. frontiersin.orgnih.gov These reactions typically involve the combination of three or more starting materials to form the final product without the isolation of intermediates. nih.gov

A prominent example is the three-component condensation of an isatoic anhydride, a primary amine, and an aldehyde. tandfonline.com This reaction can be mediated by iodine and allows for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones in moderate to good yields. tandfonline.com Another variation involves the reaction of isatoic anhydride, glycine, and various aldehydes in the presence of a recyclable ionic liquid, offering a green and room-temperature synthesis. icrc.ac.ir Furthermore, a three-component reaction of aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions using a solid acid catalyst has been developed. orgchemres.org

The Ugi four-component reaction (Ugi-4CR) has also been successfully employed for the synthesis of complex polycyclic quinazolinones. nih.govacs.org This approach can involve the reaction of o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a metal-catalyzed intramolecular N-arylation to form the desired polycyclic structures. nih.govacs.org Another innovative MCR involves the reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide to produce novel oxazepine-quinazolinone bis-heterocyclic scaffolds. frontiersin.org

Targeted Synthesis of 3-benzylquinazolin-4(3H)-one

The specific synthesis of 3-benzylquinazolin-4(3H)-one can be achieved through several targeted approaches, which often involve the introduction of the benzyl group at the N3 position of the quinazolinone ring.

Alkylation/Benzylation at the N3 Position of Quinazolin-4(3H)-one

A direct method for the synthesis of 3-benzylquinazolin-4(3H)-one involves the N-alkylation of the pre-formed quinazolin-4(3H)-one scaffold. This can be accomplished by reacting quinazolin-4(3H)-one with a benzyl halide, such as benzyl bromide, in the presence of a suitable base. This method allows for the specific introduction of the benzyl group at the N3 position. Copper-catalyzed C-N bond formation protocols have also been developed for the synthesis of N-alkyl substituted benzimidazoquinazolinones, demonstrating the utility of metal catalysis in such transformations. nih.govacs.org

Reaction of Isatoic Anhydride with Benzylamine (B48309) and Aromatic Aldehydes

A highly efficient and versatile method for the synthesis of 3-benzylquinazolin-4(3H)-one is through a one-pot, three-component reaction involving isatoic anhydride, benzylamine, and an aromatic aldehyde. tandfonline.com In this reaction, the isatoic anhydride first reacts with benzylamine to form an intermediate 2-aminobenzamide derivative, which then condenses with the aromatic aldehyde to form the final 2,3-disubstituted quinazolinone. A variation of this involves the use of benzyl halides, which are first oxidized in situ to aldehydes under Kornblum conditions, and then react with isatoic anhydride and a primary amine to produce 4(3H)-quinazolinones in excellent yields. organic-chemistry.org Graphene oxide has also been reported to promote a three-component reaction of isatoic anhydride, benzylamines, and dimethyl sulfoxide (DMSO) as a one-carbon source for the synthesis of 3-substituted quinazolinones. researchgate.net

Condensation Reactions for Scaffold Formation

The formation of the fundamental quinazolin-4(3H)-one structure often relies on condensation reactions. A common method involves the reaction of an anthranilic acid derivative with an appropriate nitrogen-containing reactant. For instance, 2-aminobenzamide can be condensed with aldehydes or ketones to yield quinazolin-4(3H)-one derivatives. scispace.com One reported synthesis involves the condensation of anthranilamide with chloroacetyl chloride, which, after subsequent refluxing, forms 2-(chloromethyl)quinazolin-4(3H)-one. connectjournals.com This intermediate can then be further modified. Another approach is the condensation of 2-aminobenzoyl derivatives with carbonyl compounds. nih.gov The Niementowski synthesis, a classic method, utilizes the reaction of anthranilic acid or its derivatives with amides at high temperatures to form the quinazolinone ring. semanticscholar.org

A key intermediate, 3-benzyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, can be synthesized through the reaction of benzyl amine with carbon disulphide and sodium hydroxide, followed by methylation and subsequent condensation with methyl anthranilate. shd-pub.org.rs This demonstrates a multi-step condensation pathway to a functionalized quinazolinone ready for further derivatization. shd-pub.org.rs

Green Chemistry and Sustainable Synthetic Strategies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinone derivatives to minimize environmental impact and improve efficiency. benthamscience.comtandfonline.com These methods focus on reducing the use of hazardous solvents and catalysts, lowering energy consumption, and simplifying reaction procedures. benthamscience.com

Catalyst-Free and Solvent-Free Methodologies

A notable green approach is the development of catalyst-free and solvent-free reaction conditions. One such method reports the efficient synthesis of 3-benzylquinazolin-4(1H)-one derivatives by heating a mixture of isatoic anhydride, benzylamine, and an aromatic aldehyde. tandfonline.com This reaction proceeds to completion in a short time frame without the need for a catalyst or solvent, offering advantages in terms of mild conditions, easy work-up, and environmental friendliness. tandfonline.com Another study demonstrates the coupling of 2-methyl quinazolinones with isatins at elevated temperatures under solvent- and catalyst-free conditions to produce diastereoselective schizocommunin analogues in excellent yields. nih.govacs.org

| Reactant A | Reactant B | Temperature (°C) | Time (h) | Yield (%) |

| 3-(4-Methoxybenzyl)-2-methylquinazolin-4(3H)-one | 1-Benzylindoline-2,3-dione | 180 | 6 | 93 |

Oxidant-Mediated Synthetic Approaches (e.g., H2O2)

Oxidant-mediated syntheses provide another avenue for sustainable quinazolinone formation. An efficient protocol utilizes hydrogen peroxide (H₂O₂) as a green oxidant for the synthesis of the quinazolin-4(3H)-one scaffold from substituted 2-aminobenzamide, with dimethyl sulfoxide (DMSO) serving as the carbon source. nih.govacs.org This method is noted to be highly dependent on temperature and the presence of the oxidant. nih.gov The reaction proceeds via a radical mechanism and has been successfully applied to the synthesis of various quinazolinone derivatives in moderate to good yields. acs.org In some cases, the addition of a catalyst like FeCl₃ can improve the yield. acs.org Another study developed a room temperature, ligand-free copper(I) oxide (Cu₂O)–H₂O₂ catalyzed system for the tandem oxidative synthesis of 2-substituted quinazoline-4(3H)-ones from 2-aminobenzonitrile (B23959) and benzyl alcohol derivatives. rsc.org

| Temperature (°C) | Oxidant | Additive | Time (h) | Yield (%) |

| 140 | None | None | 20 | 23 |

| 130 | H₂O₂ (5 equiv) | None | 20 | 44 |

| 130 | H₂O₂ (5 equiv) | 20 mol % FeCl₃ | 20 | 48 |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comresearchgate.net This technology has been successfully applied to the synthesis of quinazolin-4(3H)-one derivatives. semanticscholar.org One-pot, three-component synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester can be efficiently carried out in a microwave reactor. tandfonline.comresearchgate.net Another microwave-assisted approach involves the condensation of anthranilic amide with various aldehydes or ketones using antimony(III) chloride (SbCl₃) as a catalyst under solvent-free conditions, affording products in good to excellent yields within minutes. scispace.com Fast and eco-friendly microwave-irradiated reactions in an aqueous medium have also been reported for the synthesis of 2-substituted quinazoline (B50416) derivatives. rsc.org

Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis of 2-Aryl-quinazolin-4(3H)-ones scispace.com

| Product | Conventional Heating Yield (%) | Microwave-Assisted Yield (%) |

| 2-Phenyl-quinazolin-4(3H)-one | 72 | 94 |

| 2-(3,4-Dimethoxyphenyl)quinazolin-4(3H)-one | 71 | 87 |

| 2-(3-Bromophenyl)quinazolin-4(3H)-one | 77 | 91 |

| 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 83 | 94 |

| 2-(4-Fluorophenyl)quinazolin-4(3H)-one | 86 | 98 |

Derivatization Strategies for 3-benzylquinazolin-4(3H)-one Analogues

The biological activity of quinazolinones can be finely tuned by introducing various substituents onto the core structure. Derivatization strategies often focus on modifying the benzene (B151609) ring of the quinazolinone core.

Substituent Modifications on the Benzene Ring of the Quinazolinone Core (e.g., halogens, dimethoxy)

The introduction of halogen atoms and dimethoxy groups onto the benzene ring of the quinazolinone scaffold is a common strategy to create analogues with potentially enhanced biological properties. For example, a series of iodoquinazolinones bearing a benzenesulfonamide (B165840) moiety have been synthesized and evaluated as human carbonic anhydrase inhibitors. arabjchem.org The synthesis of 6-fluoro and 6,7-dimethoxy substituted quinazolin-4(3H)-one derivatives has also been reported, with some of these compounds showing significant cytotoxicity against cancer cell lines. nih.gov Specifically, quinazolin-4(3H)-one derivatives with dimethoxy groups at the 6 and 7 positions have demonstrated increased cytotoxicity. nih.gov Similarly, the synthesis of 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid has been described, which showed broad-spectrum antimicrobial activity. nih.gov These examples highlight how substituent modifications on the quinazolinone core are a key strategy in the development of new therapeutic agents.

Structural Diversification at the Benzyl Moiety (e.g., chloro, methoxy)

The benzyl group at the N-3 position of the quinazolinone core is a frequent target for structural modification. Synthetic strategies often involve the introduction of various substituents onto the phenyl ring of the benzyl moiety to modulate the electronic and steric properties of the molecule.

One common approach begins with the reaction of a substituted anthranilic acid with a correspondingly substituted benzyl isothiocyanate. This reaction, typically conducted in a solvent like absolute ethanol (B145695), yields 2-mercapto-3-(substituted-benzyl)quinazolin-4(3H)-one intermediates. For instance, using 5-chloroanthranilic acid and benzyl isothiocyanate produces 3-benzyl-6-chloro-2-mercaptoquinazolin-4(3H)-one. tandfonline.com Similarly, substitutions can be made on the benzyl isothiocyanate itself.

Another versatile method involves the reaction of 2-aminobenzamides with substituted benzaldehydes. This allows for the introduction of a variety of functional groups onto the benzyl moiety at position 3. While many studies focus on substitutions on other parts of the molecule, the fundamental synthetic routes accommodate substituted benzyl groups. For example, a general synthesis involves refluxing substituted anthranilic acid with a chosen benzyl isothiocyanate in the presence of triethylamine (B128534) in ethanol to yield the corresponding 2-mercapto-3-benzyl quinazolin-4(3H)-one derivative. nih.gov

Further diversification is achieved by modifying the quinazolinone ring itself, which complements the changes on the benzyl group. Researchers have synthesized analogues with chloro and dimethoxy substituents on the benzene part of the quinazolinone scaffold while maintaining the 3-benzyl group. nih.govmdpi.com These substitutions are typically achieved by starting with the appropriately substituted anthranilic acid. nih.gov For example, 3-benzyl-6,7-dimethoxy-2-mercaptoquinazolin-4(3H)-one is synthesized from 4,5-dimethoxyanthranilic acid and benzylisothiocyanate. tandfonline.com

The following table summarizes representative examples of 3-benzylquinazolin-4(3H)-one analogues with structural diversification on the quinazolinone ring, which is a common strategy alongside benzyl moiety diversification.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the 3-benzylquinazolin-4(3H)-one structure is a key strategy for generating novel analogues. These moieties can be attached at various positions, most commonly at C-2 or N-3, often via a linker.

One synthetic route involves modifying the 3-amino group of a quinazolinone precursor. For example, 3-amino-6-bromo-2-{[2-(2,6-dichlorophenyl)amino]benzyl}quinazolin-4(3H)-one can be condensed with various aromatic aldehydes to form Schiff bases. arabjchem.org These intermediates can then undergo cyclization with chloroacetyl chloride to yield 2-azetidinone derivatives, effectively attaching a four-membered heterocyclic ring at the N-3 position. arabjchem.org

Another strategy focuses on introducing heterocyclic systems at the C-2 position. This often involves a 2-chloromethyl quinazolinone intermediate. For instance, 2-(chloromethyl)-3-(4-chlorophenyl) quinazolin-4(3H)-one serves as a building block to which various nucleophilic heterocyclic compounds can be attached. researchgate.net Researchers have successfully synthesized derivatives by reacting this intermediate with heterocyclic thiols, such as 5-substituted-1,3,4-oxadiazole-2-thiols or 5-substituted-1,2,4-triazole-3-thiols, in the presence of a base like potassium carbonate. researchgate.net Although this example features a 3-(4-chlorophenyl) group, the methodology is applicable for 3-benzyl analogues.

The table below illustrates examples of how heterocyclic moieties have been incorporated into the broader quinazolin-4(3H)-one framework, showcasing the versatility of these synthetic approaches.

Linker Modifications and Hybrid Molecule Generation

Creating hybrid molecules by connecting the 3-benzylquinazolin-4(3H)-one core to another pharmacophore via a linker is a sophisticated strategy to develop compounds with potentially novel or enhanced activities. The nature of the linker—its length, flexibility, and chemical composition—is critical.

A common synthetic pathway starts with 2-mercapto-3-benzylquinazolin-4(3H)-one intermediates. tandfonline.com These can be S-alkylated using reagents like 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide or 3-chloro-N-(3,4,5-trimethoxyphenyl)propanamide. tandfonline.com This reaction, typically performed in anhydrous acetone (B3395972) with potassium carbonate, introduces an acetamide (B32628) or propanamide linker at the C-2 position, tethering a substituted phenyl ring to the quinazolinone core. tandfonline.com This approach generates hybrid molecules where the linker is a key determinant of the spatial relationship between the two structural motifs.

Another well-established method involves alkylating the 2-mercapto group with ethyl bromoacetate, forming a quinazolin-4(3H)-one ester. nih.govmdpi.com This ester can then be treated with hydrazine (B178648) hydrate (B1144303) to produce the corresponding hydrazide derivative. nih.govmdpi.com This 2-(hydrazinylacetyl) intermediate is a versatile platform for further modification. For example, it can be reacted with substituted dihydroxybenzaldehydes to form hydrazone linkers, effectively creating hybrid molecules that merge the quinazolinone scaffold with a phenolic moiety known for antioxidant properties. mdpi.com

These multi-step syntheses allow for considerable variation in both the linker and the attached molecular fragment, providing a powerful tool for medicinal chemistry.

The following table details examples of linker modifications and the resulting hybrid molecules based on the 3-benzylquinazolin-4(3H)-one scaffold.

Pharmacological Profiling and Biological Modulations of 3 Benzylquinazolin 4 3h One and Its Derivatives

In Vitro Anti-Cancer Activity in Cell Lines

Derivatives of 3-benzylquinazolin-4(3H)-one have demonstrated significant potential as anti-cancer agents, exhibiting both cytostatic and cytotoxic effects across a range of human cancer cell lines.

Cytostatic and Cytotoxic Efficacy against Human Cancer Cell Lines (e.g., A549, HCT-116, U-87 MG, KB, HepG-2, MCF-7, PC-3, SMMC-7721, L1210, K562, MOLT-4)

Research has shown that the substitution pattern on the quinazolinone ring system, particularly the presence of a benzyl (B1604629) group at the N-3 position, can significantly influence the cytotoxic profile of these compounds. Studies have reported that the most promising cytotoxic activities are often observed in derivatives bearing an allyl or benzyl moiety at position 3 of the quinazoline (B50416) nucleus nih.gov.

A series of novel 3-benzyl-substituted-4(3H)-quinazolinones were evaluated for their in vitro antitumor activity against a panel of human cancer cell lines. Notably, compounds such as 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide and 2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide displayed broad-spectrum antitumor activity with mean GI50 values of 10.47 µM and 7.24 µM, respectively nih.gov. These values indicate a potency approximately 1.5 to 3.0-fold greater than the standard anticancer drug 5-fluorouracil (B62378) (5-FU) nih.gov.

The cytotoxic effects of various quinazolin-4(3H)-one derivatives have been documented against several specific cancer cell lines. For instance, certain derivatives have shown potent activity against the MCF-7 (human breast adenocarcinoma) and A2780 (human ovarian carcinoma) cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range, significantly lower than that of the reference drug lapatinib (B449) researchgate.netnih.govnih.gov. Thiazole-containing quinazolinone hybrids have also demonstrated efficacy against PC-3 (prostate cancer), MCF-7, and HT-29 (colon carcinoma) cell lines, with one derivative, A3, showing IC50 values of 10 µM for both PC-3 and MCF-7 cells researchgate.net.

Furthermore, novel 2-sulfanylquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their cytotoxic activities against HepG2 (hepatocellular carcinoma), MCF-7, MDA-231 (triple-negative breast cancer), and HeLa (cervical cancer) cell lines, with the most active compound showing a broad spectrum of activity with IC50 values ranging from 1.94 to 7.1 µM acgpubs.org. The cytotoxic potential of quinazolin-4(3H)-one derivatives has also been observed against A549 (lung carcinoma) and SMMC-7721 (hepatocellular carcinoma) cell lines nih.gov. Some dithiocarbamate (B8719985) derivatives of 4(3H)-quinazolinone have shown significant inhibitory activity against K562 (human myelogenous leukemia) cells researchgate.net.

Interactive Data Table: Cytotoxic Activity of 3-benzylquinazolin-4(3H)-one Derivatives

| Compound Derivative | Cell Line | Activity (IC50/GI50 in µM) |

|---|---|---|

| 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide | NCI 60-cell line panel | 10.47 (Mean GI50) |

| 2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide | NCI 60-cell line panel | 7.24 (Mean GI50) |

| Quinazolin-4(3H)-one hydrazide derivative (3j) | MCF-7 | 0.20 ± 0.02 |

| Quinazolin-4(3H)-one hydrazide derivative (3g) | A2780 | 0.14 ± 0.03 |

| Quinazolinone-thiazol hybrid (A3) | PC-3 | 10 |

| Quinazolinone-thiazol hybrid (A3) | MCF-7 | 10 |

| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | HepG2 | 1.94 - 7.1 |

| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | MCF-7 | 1.94 - 7.1 |

Inhibition of Specific Molecular Targets and Pathways

The anti-cancer effects of 3-benzylquinazolin-4(3H)-one derivatives are often attributed to their ability to interact with and inhibit key molecular targets and signaling pathways that are crucial for cancer cell proliferation and survival.

Kinase Inhibition (e.g., EGFR-TK, VEGFR-2, PI3K/AKT/mTOR, MK, B-RAF, Aurora A/B, CDK2, HER2)

Quinazolin-4(3H)-one derivatives are well-recognized as potent kinase inhibitors. Several compounds within this class have been investigated for their inhibitory activity against a variety of protein kinases implicated in cancer.

EGFR-TK, VEGFR-2, and HER2: A number of 3-benzylquinazolin-4(3H)-one derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key regulators of tumor growth and angiogenesis. Some derivatives have shown potent dual inhibitory activity against both EGFR and HER2 (Human Epidermal Growth factor Receptor 2) acgpubs.org. For instance, certain quinazolin-4(3H)-one derivatives have demonstrated significant inhibitory activity against EGFR, HER2, and VEGFR-2, with some compounds showing IC50 values in the nanomolar range, comparable to or even exceeding the potency of established inhibitors like erlotinib (B232) and lapatinib researchgate.netnih.govnih.gov.

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Some quinazolinone derivatives have been reported to inhibit this pathway, contributing to their anti-cancer effects nih.gov.

Aurora Kinases: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. Quinazolin-4(3H)-one derivatives have been developed as inhibitors of Aurora kinases A and B, demonstrating a potential mechanism for inducing cell cycle arrest and apoptosis in cancer cells nih.gov. A novel quinazolin-4(3H)-one derivative, BIQO-19, has been shown to exhibit antiproliferative activity by targeting Aurora Kinase A in non-small cell lung cancer cells nih.gov.

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. Certain quinazolin-4(3H)-one derivatives have exhibited strong inhibitory activity against CDK2, with IC50 values comparable to the known inhibitor imatinib (B729) researchgate.netnih.govnih.gov.

B-RAF: The B-RAF kinase is a component of the MAPK/ERK signaling pathway, and mutations in the B-RAF gene are found in a variety of cancers. Molecular docking studies have suggested that certain 3-benzyl-4(3H)quinazolinone derivatives can bind to the ATP binding site of B-RAF kinase, indicating a potential mechanism for their antitumor activity, particularly in melanoma cell lines nih.gov. A series of 3-N-methylquinazoline-4(3H)-one based inhibitors have been designed and shown to exhibit excellent cellular potency and selectivity for B-Raf excli.de.

Interactive Data Table: Kinase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives

| Derivative Class | Target Kinase | Activity (IC50 in µM) |

|---|---|---|

| Quinazolin-4(3H)-one derivative (2i) | CDK2 | 0.173 ± 0.012 |

| Quinazolin-4(3H)-one derivative (3i) | CDK2 | 0.177 ± 0.032 |

| Quinazolin-4(3H)-one derivative (3i) | HER2 | 0.079 ± 0.015 |

| Quinazolin-4(3H)-one derivative (2i) | EGFR | 0.097 ± 0.019 |

| 3-phenylquinazolinone derivative (XII) | VEGFR-2 | 0.34 |

Enzyme Inhibition (e.g., Cholinesterases, ALR2, Urease, Phosphodiesterase, HDAC, USP7, Carbonic Anhydrase)

Beyond kinases, 3-benzylquinazolin-4(3H)-one derivatives have been found to inhibit a variety of other enzymes that play roles in cellular function and disease.

Cholinesterases and Carbonic Anhydrases: A study of imines bearing a quinazolin-4(3H)-one scaffold revealed potent inhibitory activity against Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and human Carbonic Anhydrase I and II (hCA I and II). The inhibitory constants (Ki) for these compounds were in the nanomolar range, in some cases surpassing the efficacy of standard inhibitors like tacrine (B349632) and acetazolamide (B1664987) excli.de.

Aldose Reductase (ALR2): ALR2 is an enzyme implicated in diabetic complications. Novel quinazolin-4(3H)-one derivatives have been designed and synthesized as ALR2 inhibitors, with some compounds demonstrating nanomolar inhibitory activity researchgate.net. One cyclohexyl-substituted derivative exhibited a Ki of 0.064 µM, which is 15 times more potent than the standard inhibitor epalrestat (B1671369) nih.gov.

Urease: Urease is an enzyme that has been linked to infections by Helicobacter pylori and the formation of kidney stones. A series of 2,3-disubstituted quinazolin-4(3H)-one derivatives showed potent in vitro inhibitory activity against urease, with IC50 values significantly lower than the standard inhibitor thiourea (B124793) researchgate.netdovepress.com. One derivative, 2-benzyl-3-({5-[[4-nitrophenyl]amino]-1,3,4-thiadiazol-2-yl}methyl)quinazolin-4(3H)-one, was particularly effective with an IC50 of 3.30 ± 0.09 μg/mL researchgate.net.

Phosphodiesterase, HDAC, and USP7: The quinazolin-4(3H)-one moiety has also been incorporated into inhibitors of other enzymes, including phosphodiesterase, histone deacetylase (HDAC), and ubiquitin-specific protease 7 (USP7), highlighting the versatility of this scaffold in targeting diverse enzymatic activities nih.gov.

Interactive Data Table: Enzyme Inhibitory Activity of Quinazolin-4(3H)-one Derivatives

| Derivative Class | Target Enzyme | Activity (Ki/IC50) |

|---|---|---|

| Imines of quinazolin-4(3H)-one | AChE | Ki: 4.20 ± 0.15–26.10 ± 2.36 nM |

| Imines of quinazolin-4(3H)-one | BChE | Ki: 1.22 ± 0.05–16.09 ± 0.88 nM |

| Imines of quinazolin-4(3H)-one | hCA I | Ki: 38.55 ± 4.08–159.05 ± 10.68 nM |

| Imines of quinazolin-4(3H)-one | hCA II | Ki: 41.04 ± 6.73–177.12 ± 8.06 nM |

| 2,3-disubstituted quinazolin-4(3H)-one (Compound 3a) | Urease | IC50: 1.55 ± 0.11 µg/mL |

| Cyclohexyl-substituted quinazolin-4(3H)-one (Compound 9) | ALR2 | Ki: 0.064 µM |

Cell Cycle Modulation and Apoptosis Induction

A key mechanism through which 3-benzylquinazolin-4(3H)-one derivatives exert their anti-cancer effects is by disrupting the normal cell cycle progression and inducing programmed cell death, or apoptosis.

Several studies have demonstrated that these compounds can cause cell cycle arrest at different phases. For example, some quinazolinone derivatives have been shown to induce G2/M phase arrest in hepatocellular carcinoma cells nih.gov. Another study reported that a quinazolinone chalcone (B49325) derivative caused cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells nih.gov. In HepG-2 cells, a novel 2-sulfanylquinazolin-4(3H)-one derivative was found to arrest the cell cycle at the S phase acgpubs.org.

The induction of apoptosis is another hallmark of the anti-cancer activity of these compounds. This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. For instance, a quinazolinone-benzenesulfonamide derivative was reported to induce apoptosis in HCT-116 cells through the activation of caspases 3, 8, and 9 nih.gov. Furthermore, treatment of HepG-2 cells with a 2-sulfanylquinazolin-4(3H)-one derivative led to an upregulation in the expression of the pro-apoptotic genes caspase-3, caspase-9, and Bax, along with a downregulation of the anti-apoptotic gene Bcl-2 acgpubs.org. The induction of both early and late apoptosis has been observed in various cancer cell lines upon treatment with these derivatives nih.govacgpubs.org. Mechanistically, some derivatives have been shown to induce apoptosis in a reactive oxygen species (ROS)-dependent manner nih.gov.

Antimicrobial Activities (In Vitro)

In addition to their anti-cancer properties, 3-benzylquinazolin-4(3H)-one and its derivatives have shown promising antimicrobial activity against a range of pathogenic bacteria and fungi.

A study on a series of newly synthesized quinazolin-4(3H)-one derivatives revealed significant in vitro antimicrobial activity. Specifically, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (compound 3a) was identified as a particularly potent agent. It exhibited strong antibacterial activity against both Gram-positive bacteria, Staphylococcus aureus (MIC = 25.6 ± 0.5 µg/mL) and Bacillus subtilis (MIC = 24.3 ± 0.4 µg/mL), and Gram-negative bacteria, Pseudomonas aeruginosa (MIC = 30.1 ± 0.6 µg/mL) and Escherichia coli (MIC = 25.1 ± 0.5 µg/mL) dovepress.com.

The same compound also demonstrated potent antifungal activity against Aspergillus fumigatus (MIC = 18.3 ± 0.6 µg/mL), Saccharomyces cerevisiae (MIC = 23.1 ± 0.4 µg/mL), and Candida albicans (MIC = 26.1 ± 0.5 µg/mL) dovepress.com. Other studies have also confirmed the antibacterial and antifungal potential of various quinazolin-4(3H)-one derivatives, with some compounds showing good activity against C. albicans and both Gram-positive and Gram-negative bacteria. The antimicrobial mechanism of some quinazolinone derivatives has been linked to the inhibition of DNA gyrase, a crucial bacterial enzyme.

Interactive Data Table: Antimicrobial Activity of 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one

| Microorganism | Type | Activity (MIC in µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 25.6 ± 0.5 |

| Bacillus subtilis | Gram-positive Bacteria | 24.3 ± 0.4 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 30.1 ± 0.6 |

| Escherichia coli | Gram-negative Bacteria | 25.1 ± 0.5 |

| Aspergillus fumigatus | Fungus | 18.3 ± 0.6 |

| Saccharomyces cerevisiae | Fungus | 23.1 ± 0.4 |

| Candida albicans | Fungus | 26.1 ± 0.5 |

Antibacterial Efficacy

Derivatives of 3-benzylquinazolin-4(3H)-one have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. The efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Research has shown that specific substitutions on the quinazolinone core can significantly enhance antibacterial potency. For instance, the derivative 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one has been identified as a particularly potent antimicrobial agent. In vitro studies have quantified its efficacy against several key bacterial pathogens.

Against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, this compound exhibited strong inhibitory activity. Similarly, it showed significant efficacy against the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli. The specific MIC values from these studies underscore the potential of this structural class as a source for new antibacterial agents.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Positive | 25.6 ± 0.5 | nih.gov |

| Bacillus subtilis | Positive | 24.3 ± 0.4 | nih.gov |

| Pseudomonas aeruginosa | Negative | 30.1 ± 0.6 | nih.gov |

| Escherichia coli | Negative | 25.1 ± 0.5 | nih.gov |

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of 3-benzylquinazolin-4(3H)-one have also been investigated for their effectiveness against various fungal pathogens. The structural features that confer antibacterial activity often contribute to antifungal efficacy as well, though potency can vary among different fungal species.

The compound 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one has also been evaluated for its in vitro antifungal activity. Studies have demonstrated its inhibitory effects against several clinically relevant fungi, including Aspergillus fumigatus, Saccharomyces cerevisiae, and Candida albicans. While data against Aspergillus niger for this specific derivative is not as readily available, the existing results highlight the broad-spectrum antimicrobial potential of this class of compounds.

| Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Aspergillus fumigatus | 18.3 ± 0.6 | nih.gov |

| Saccharomyces cerevisiae | 23.1 ± 0.4 | nih.gov |

| Candida albicans | 26.1 ± 0.5 | nih.gov |

| Aspergillus niger | Data Not Available |

Antiviral Activities

The quinazolin-4(3H)-one nucleus is a versatile scaffold that has been explored for the development of agents with significant antiviral properties. mdpi.com The structural diversity achievable through substitution allows for the targeting of various viral life cycle stages.

Efficacy against Specific Viral Pathogens

Picornavirus: The family Picornaviridae includes important human pathogens like rhinoviruses and polioviruses. Research into quinazoline urea (B33335) analogues has identified compounds with potent inhibitory effects against members of this family. Specifically, the derivative 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-(4-nitrophenyl) urea was found to inhibit the replication of Coxsackie virus B4, a type of picornavirus, with a 50% effective concentration (EC₅₀) of 0.029 µM. researchgate.net

Cucumber Mosaic Virus (CMV): The agricultural sector also benefits from the antiviral potential of quinazolinone derivatives. A series of novel malonate derivatives incorporating the quinazolin-4(3H)-one moiety were synthesized and tested for their activity against Cucumber Mosaic Virus (CMV). nih.gov Several of these compounds demonstrated excellent curative activities in vivo. nih.gov For example, compounds designated as g15, g16, g17, and g18 showed EC₅₀ values of 208.36, 153.78, 181.47, and 164.72 μg/mL, respectively, which were superior to the activities of established antiviral agents like Ningnanmycin (256.35 μg/mL) and Ribavirin (523.34 μg/mL). nih.gov

Hepatitis C Virus (HCV): Quinazolinone derivatives have been identified as promising agents for treating viral infections caused by the Flaviviridae family, which includes the Hepatitis C Virus. usu.edu Certain 1-[ω-(aryloxy)alkyl]uracil derivatives that feature a quinazolin-4(3H)-one moiety have been shown to effectively inhibit the replication of HCV. mdpi.com This highlights the potential of using the quinazolinone scaffold to develop novel therapies for hepatitis C.

Other Biological Activities (In Vitro and Pre-clinical In Vivo Models)

Beyond their direct antimicrobial and antiviral effects, 3-benzylquinazolin-4(3H)-one and its derivatives engage in other significant biological activities, including the modulation of inflammatory and oxidative stress pathways.

Anti-inflammatory Modulations

The quinazolin-4(3H)-one framework is a key component in many compounds exhibiting anti-inflammatory properties. nih.gov Derivatives have been shown to reduce inflammation in various pre-clinical models. For instance, a study involving newly synthesized quinazolinone derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. In this study, compounds identified as QA-2 and QA-6 showed a significant percentage reduction of volume after 4 hours, with values of 82.75% and 81.03%, respectively, indicating potent anti-inflammatory effects. The broad anti-inflammatory potential of this class of compounds makes them attractive candidates for further investigation.

Antioxidant Properties

Derivatives of quinazolin-4(3H)-one have been recognized for their antioxidant capabilities, which involve scavenging free radicals and chelating metal ions. The introduction of polyphenolic groups to the quinazolinone scaffold has been a successful strategy to enhance these properties.

One study evaluated two series of 2-substituted quinazolin-4(3H)-ones and found that the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring at position 2 was crucial for antioxidant activity. researchgate.net The derivative 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was identified as a particularly potent antioxidant with promising metal-chelating properties. researchgate.net Another study focusing on new phenolic derivatives of quinazolin-4(3H)-one found that compounds with a pyrogallol (B1678534) (three phenolic groups) moiety exhibited high antioxidant activity, comparable to standards like ascorbic acid and Trolox. These findings underscore the potential of these compounds to mitigate oxidative stress.

Antihypertensive and Vasodilative Effects

Derivatives of 3-benzylquinazolin-4(3H)-one have been investigated for their potential as antihypertensive and vasodilative agents. A series of these compounds demonstrated notable effects on blood pressure and vascular tone in preclinical studies.

In a study focusing on novel 3-benzylquinazolin-4(3H)-ones, compounds 2a and 2c were identified as having potent vasodilatory action. nih.gov These compounds were effective in relaxing isolated rat mesenteric arterial rings that had been induced to contract. nih.gov Further in vivo testing in spontaneously hypertensive rats revealed that both 2a and 2c could significantly lower both systolic and diastolic blood pressure when administered orally. nih.gov Notably, compound 2c exhibited a dose-dependent antihypertensive effect and was able to sustain this effect for up to six hours at a specific dosage. nih.gov

Another investigation into a series of novel substituted quinazolin-4(3H)-one derivatives identified seven compounds (2a, 2c, 4a, 4d, 5d, 6a, and 6b ) that produced a hypotensive effect and bradycardia. nih.govresearchgate.net These compounds demonstrated better activity than the reference drug Prazosin. nih.govresearchgate.net

A specific derivative, 6,7-dimethoxy-3-(3-chloro-4-(4-fluorobenzyloxy)benzyl)quinazolin-4(3H)-one (Z32) , was synthesized and found to relax rat mesenteric arteries in a concentration-dependent manner. nih.gov This vasorelaxant effect was determined to be endothelium-independent. nih.gov The mechanism of action for Z32 is believed to be through the inhibition of calcium flux. nih.gov In vivo studies with spontaneously hypertensive rats showed that Z32 decreased both systolic and diastolic arterial pressure in a dose-dependent fashion. nih.gov

Furthermore, a series of 3-benzyl-2-substituted-3H- nih.govnih.govresearchgate.nettriazolo[5,1-b]quinazolin-9-ones were synthesized and evaluated for their antihypertensive activity. nih.gov Within this series, 3-benzyl-2-methyl-3H- nih.govnih.govresearchgate.nettriazolo[5,1-b] quinazolin-9-one was found to exhibit more significant antihypertensive activity than the standard drug, prazosin. nih.gov

| Compound | Biological Effect | Experimental Model | Key Findings |

|---|---|---|---|

| 2a | Antihypertensive, Vasodilator | Spontaneously Hypertensive Rats, Isolated Rat Mesenteric Artery | Significantly reduced systolic and diastolic blood pressure; potent vasodilation. nih.gov |

| 2c | Antihypertensive, Vasodilator | Spontaneously Hypertensive Rats, Isolated Rat Mesenteric Artery | Dose-dependent antihypertensive effect for 6h; potent vasodilation. nih.gov |

| Z32 | Antihypertensive, Vasodilator | Spontaneously Hypertensive Rats, Isolated Rat Mesenteric Artery | Dose-dependent decrease in blood pressure; vasorelaxation via inhibition of calcium flux. nih.gov |

| 3-benzyl-2-methyl-3H- nih.govnih.govresearchgate.nettriazolo[5,1-b]quinazolin-9-one | Antihypertensive | Spontaneously Hypertensive Rats | Exhibited greater antihypertensive activity than prazosin. nih.gov |

| 4a, 4d, 5d, 6a, 6b | Hypotensive | In vivo screening | Demonstrated hypotensive effects and produced bradycardia. nih.govresearchgate.net |

Anticonvulsant Activities

The quinazolin-4(3H)-one scaffold is a recognized pharmacophore for anticonvulsant activity, and various derivatives, including those with a 3-benzyl substitution, have been evaluated for their potential in seizure management.

A study on 2,3-disubstituted quinazolinone derivatives identified compound 28 as having significant anticonvulsant activity in both the subcutaneous pentylenetetrazole (sc-PTZ) and maximal electroshock (MES) models, with a protective dose 50 (PD50) of 200.53 μmol/kg. nih.gov

In an investigation of two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives, designated as "a" and "b" series, it was found that the "b" series, which features a benzyl substitution at the 3-position, generally exhibited more favorable results in a pentylenetetrazole (PTZ)-induced seizure model in mice. mdpi.com This was attributed to the higher lipophilicity of the benzyl group, potentially allowing for better penetration of the blood-brain barrier. mdpi.com Among the tested compounds, 8b from the "b" series was highlighted for its promising anticonvulsant activity. mdpi.com The study also suggested that the anticonvulsant mechanism of these compounds involves binding to the allosteric site of the GABAA receptor. mdpi.com

Another study synthesized a series of 3-benzyl-4-oxo-6-iodo-3H-quinazoline derivatives and evaluated their anticonvulsant properties. researchgate.net Compound 2c from this series demonstrated 100% protection against PTZ-induced clonic convulsions, with an ED50 of 73.1 mg/kg, which was more potent than the reference drug valproate (ED50 102 mg/kg). researchgate.net Additionally, compounds 4a, 6a, 9b, and 10a from the same series showed 83.3% protection, and compounds 2c, 4a, and 10a were identified as GABA-mimetic agents. researchgate.net

Further research into 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives revealed that compounds 4b, 7b-f, 8a, and 9b exhibited significant anticonvulsant activity, while compounds 6, 8b, and 8d showed mild to moderate activity when compared to diazepam. nih.gov

| Compound Series/Name | Substitution Pattern | Experimental Model | Key Findings |

|---|---|---|---|

| Compound 28 | 2,3-disubstituted quinazolinone | sc-PTZ and MES | PD50 of 200.53 μmol/kg. nih.gov |

| "b" series (general) | 2,3-disubstituted quinazolin-4(3H)-one with 3-benzyl group | PTZ-induced seizures in mice | More favorable results than non-benzyl "a" series due to higher lipophilicity. mdpi.com |

| 8b | 2,3-disubstituted quinazolin-4(3H)-one with 3-benzyl group | PTZ-induced seizures in mice | Highlighted as particularly active within the "b" series. mdpi.com |

| 2c | 3-benzyl-4-oxo-6-iodo-3H-quinazoline derivative | PTZ-induced seizures | 100% protection with an ED50 of 73.1 mg/kg; identified as a GABA-mimetic agent. researchgate.net |

| 4a, 6a, 9b, 10a | 3-benzyl-4-oxo-6-iodo-3H-quinazoline derivatives | PTZ-induced seizures | Showed 83.3% protection; 4a and 10a also identified as GABA-mimetic. researchgate.net |

| 4b, 7b-f, 8a, 9b | 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | Anticonvulsant screening vs. diazepam | Exhibited significant anticonvulsant activity. nih.gov |

Analgesic Effects

Derivatives of 3-benzylquinazolin-4(3H)-one have also been explored for their analgesic properties in various preclinical models of pain.

A study involving the synthesis of 2-phenyl- and 2-benzyl derivatives of 4(3H)-quinazolinone investigated their analgesic activity in models of nociceptive reactions induced by chemical stimuli, such as the formalin test and the "acetic acid writhing" test. researchgate.net The molecular design of these compounds targeted their interaction with nociceptive and dopamine (B1211576) receptors. researchgate.net

In another study, a series of novel 2-phenyl-3-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their analgesic effects. Among the synthesized compounds, A1, A2, and A3 demonstrated more potent analgesic activity than the reference standard, diclofenac (B195802) sodium. nih.gov

The analgesic potential of simpler quinazolinone derivatives was also assessed. The compounds quinazolin-4(3H)-one (Compound 1) , 2-methyl-4(3H)-quinazolinone (Compound 2) , and 2-phenyl-4(3H)-quinazolinone (Compound 3) were evaluated for their in vivo analgesic activity using the acetic acid-induced writhing test in mice. jddtonline.info All three compounds showed significant analgesic activity. jddtonline.info The results indicated that Compound 3 had a higher activity compared to Compound 2, which in turn was more active than Compound 1. jddtonline.info Notably, Compound 3 was found to have a higher analgesic activity than the standard drugs aspirin (B1665792) and indomethacin. jddtonline.info

| Compound | Substitution Pattern | Experimental Model | Key Findings |

|---|---|---|---|

| 2-phenyl- and 2-benzyl derivatives | 2-phenyl or 2-benzyl substitution | Formalin test, Acetic acid writhing test | Demonstrated analgesic activity by affecting nociceptive and dopamine receptors. researchgate.net |

| A1, A2, A3 | 2-phenyl-3-substituted quinazolin-4(3H)-ones | Analgesic activity screening | Showed more potent analgesic activity than diclofenac sodium. nih.gov |

| 2-phenyl-4(3H)-quinazolinone (Compound 3) | 2-phenyl substitution | Acetic acid-induced writhing in mice | Higher analgesic activity than aspirin and indomethacin. jddtonline.info |

| 2-methyl-4(3H)-quinazolinone (Compound 2) | 2-methyl substitution | Acetic acid-induced writhing in mice | Significant analgesic activity, less potent than Compound 3. jddtonline.info |

| quinazolin-4(3H)-one (Compound 1) | Unsubstituted at position 2 | Acetic acid-induced writhing in mice | Significant analgesic activity, less potent than Compounds 2 and 3. jddtonline.info |

Antiparasitic Efficacy

The quinazolin-4(3H)-one framework has been utilized in the development of agents with efficacy against various parasites, including Leishmania and Toxoplasma gondii.

In the search for new anti-leishmanial agents, a series of 16 novel quinazolin-4(3H)-one derivatives were synthesized and tested against Leishmania major and Leishmania donovani. nih.gov Among these, compound 2 (4-hydroxy substituted) and compound 9 (4-morpholino substituted) displayed the highest efficacy. nih.gov Compound 2 showed IC50 values of 23.94 μM for L. major and 90.80 μM for L. donovani, while compound 9 had IC50 values of 23.05 μM for L. major and 56.30 μM for L. donovani. nih.gov Notably, compound 2 exhibited superior selectivity for the parasite over human cells compared to the reference drug miltefosine. nih.gov Molecular docking studies suggested that these compounds may exert their effect by targeting the phosphodiesterase B1 (PDEB1) enzyme in the parasite. nih.gov Another study on 2,3-dihydroquinazolin-4(1H)-one derivatives identified two compounds, 3a and 3b , with promising anti-leishmanial activity, showing IC50 values of 1.61 and 0.05 µg/mL, respectively. mdpi.com

The antiparasitic activity of quinazolin-4(3H)-one derivatives has also been demonstrated against Toxoplasma gondii. A series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives were synthesized and screened for their in vitro activity against T. gondii tachyzoites. nih.gov Compounds 8w and 8x , which feature a diaryl ether moiety, were particularly effective, with IC50 values of 4 μM and 3 μM, respectively. nih.gov Structure-activity relationship studies indicated that a hydrophobic aryl group at the side chain enhances the anti-toxoplasma activity. nih.gov

| Compound | Target Parasite | Biological Effect | IC50 Values |

|---|---|---|---|

| Compound 2 (4-hydroxy substituted) | Leishmania major | Anti-leishmanial | 23.94 μM nih.gov |

| Compound 2 (4-hydroxy substituted) | Leishmania donovani | Anti-leishmanial | 90.80 μM nih.gov |

| Compound 9 (4-morpholino substituted) | Leishmania major | Anti-leishmanial | 23.05 μM nih.gov |

| Compound 9 (4-morpholino substituted) | Leishmania donovani | Anti-leishmanial | 56.30 μM nih.gov |

| Compound 3a | Leishmania sp. | Anti-leishmanial | 1.61 µg/mL mdpi.com |

| Compound 3b | Leishmania sp. | Anti-leishmanial | 0.05 µg/mL mdpi.com |

| Compound 8w | Toxoplasma gondii | Anti-toxoplasma | 4 μM nih.gov |

| Compound 8x | Toxoplasma gondii | Anti-toxoplasma | 3 μM nih.gov |

Antidiabetic Modulations

Derivatives of quinazolin-4(3H)-one have emerged as a class of compounds with potential applications in the management of diabetes, with studies exploring their effects on glucose metabolism and related enzymatic pathways.

One area of investigation has been the development of quinazoline-sulfonylurea hybrids as potential dual agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Sulfonylurea Receptor (SUR). nih.gov In a study evaluating the in vivo antihyperglycemic activity of such hybrids in diabetic rats, it was found that substitutions at the 2-position of the quinazolinone nucleus with phenyl, methyl, and benzyl groups helped to maintain the blood glucose-lowering effects of the compounds even after discontinuation of the treatment. nih.gov

In another study, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives were designed and evaluated for their antidiabetic potential through in silico, in vitro, and in vivo methods. researchgate.net Among the synthesized compounds, QZ9 was identified as a particularly promising candidate. In vitro enzyme assays showed that QZ9 exhibited superior inhibition of α-amylase and α-glucosidase, with inhibition rates of up to 87.16% and 81.51%, respectively, at a concentration of 1000 µg/ml. researchgate.net Further in vivo studies in diabetic rat models confirmed the efficacy of these compounds, as they produced significant reductions in blood glucose levels. researchgate.net

| Compound Series/Name | Biological Target/Effect | Experimental Model | Key Findings |

|---|---|---|---|

| Quinazoline-sulfonylurea hybrids (with 2-phenyl, 2-methyl, or 2-benzyl substitution) | Antihyperglycemic | Diabetic Rats | Maintained blood glucose-lowering effects after discontinuation of treatment. nih.gov |

| QZ9 | α-amylase inhibition | In vitro enzyme assay | Up to 87.16% inhibition at 1000 µg/ml. researchgate.net |

| QZ9 | α-glucosidase inhibition | In vitro enzyme assay | Up to 81.51% inhibition at 1000 µg/ml. researchgate.net |

| QZ9 | Antihyperglycemic | Diabetic Rats | Significant reduction in blood glucose levels. researchgate.net |

Structure Activity Relationship Sar Studies on 3 Benzylquinazolin 4 3h One Analogues

Methodologies for SAR Determination

A variety of computational and experimental techniques are employed to elucidate the SAR of quinazolinone derivatives. These methodologies allow researchers to predict and rationalize the biological effects of specific structural changes.

In Silico and Computational Modeling : Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) are instrumental in building predictive models. rsc.orgnih.gov These models correlate the biological activity of a series of compounds with their 3D physicochemical properties, such as steric and electrostatic fields. unar.ac.id Molecular docking is another powerful tool used to simulate the interaction between the quinazolinone analogues and their biological targets, such as the ATP binding site of protein kinases like EGFR-TK, providing insights into binding modes and energies. nih.govnih.gov

In Vitro Biological Assays : The predicted activities from computational models are validated through experimental assays. For potential anticancer agents, cytotoxicity is commonly evaluated against various cancer cell lines, with results often reported as IC50 values (the concentration required to inhibit 50% of cell growth). nih.gov For antibacterial research, the minimum inhibitory concentration (MIC) is determined against a panel of bacteria, such as Staphylococcus aureus, to quantify potency. acs.orgnih.gov

Virtual Screening : Validated pharmacophore models derived from 3D-QSAR studies can be used as filters in virtual screening workflows to search large chemical databases for novel compounds with a high probability of being active. nih.gov

Influence of Substituents at the Quinazolinone Ring (e.g., C-2, C-3, C-6, C-7, C-8)

Modifications to the core quinazolinone ring system have a profound impact on the biological activity of the resulting analogues.

The introduction of halogens and small alkyl groups at various positions of the quinazolinone ring is a common strategy to modulate activity. Studies have shown that the position and nature of these substituents are critical.

Position C-6 and C-8 : In a series of quinazolin-4(3H)-one derivatives evaluated for cytotoxicity, compounds with 6,8-di-fluoro substitutions on the benzene (B151609) ring of the quinazolinone moiety showed increased cytotoxicity. nih.gov

Position C-6 and C-7 : For antitumor activity, the presence of a methyl group at C-6 or dimethoxy groups at C-6 and C-7 was found in compounds with significant broad-spectrum antitumor effects. nih.gov For example, a derivative with C-6,7-dimethoxy substitution showed a mean GI50 of 7.24 µM. nih.gov

Position C-7 : In studies of quinazolinone derivatives as VEGFR-2 inhibitors, it was generally observed that analogues with a chloro group at the C-7 position exerted better cytotoxic effects than their unsubstituted counterparts. dovepress.com

Table 1: Effect of Halogen and Alkyl Substitution on Quinazolinone Ring Activity

| Compound Series | Substituent(s) | Position(s) | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Anticancer Agents | Di-fluoro | C-6, C-8 | Increased cytotoxicity | nih.gov |

| Antitumor Agents | Methyl | C-6 | Potent broad-spectrum activity | nih.gov |

| Antitumor Agents | Di-methoxy | C-6, C-7 | Potent broad-spectrum activity (Mean GI50 = 7.24 µM) | nih.gov |

| VEGFR-2 Inhibitors | Chloro | C-7 | Generally enhanced cytotoxic effect | dovepress.com |

Attaching aromatic or heterocyclic groups, particularly at the C-2 position, significantly influences the activity profile. In the development of novel antibacterials, substitutions at this position were explored extensively. nih.govresearchgate.net

Aryl Substituents at C-2 : A phenyl group at the C-2 position was found to be favorable for antibacterial activity. Substitutions on this phenyl ring revealed that meta and ortho placements were equally active, while para substitutions were generally not tolerated. nih.gov

Heterocyclic Substituents at C-2 : Replacing the C-2 phenyl group with heterocyclic rings yielded mixed results. While a furan (B31954) ring was not tolerated, a thiophene (B33073) ring was found to be a suitable replacement, maintaining antibacterial activity (MIC of 2 μg/mL). researchgate.net

Effects of Benzyl (B1604629) Moiety Modifications on Biological Activity

The N-3 substituent is a critical determinant of activity. In the case of 3-benzylquinazolin-4(3H)-one, modifications to the benzyl group itself can fine-tune the compound's potency and selectivity.

In a comprehensive SAR study of 4(3H)-quinazolinones as antibacterial agents, the N-3 substituent (referred to as "ring 1" in the study) was systematically varied. nih.gov While the study focused on a 3-phenyl scaffold, the findings provide valuable insights applicable to the 3-benzyl moiety. It was discovered that electron-withdrawing groups on this aromatic ring were essential for antibacterial activity. Potent activity was observed with substituents like nitro (NO2), cyano (CN), and trifluoromethyl (CF3) at the para position of the phenyl ring. nih.govresearchgate.net Conversely, electron-donating groups like methyl (CH3) or methoxy (B1213986) (OCH3) led to a loss of activity. nih.gov

Table 2: Influence of N-3 Aromatic Substituents on Antibacterial Activity

| Substituent | Position on Phenyl Ring | S. aureus MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-NO2 (nitro) | para | 2 | nih.gov |

| 4-CN (cyano) | para | 2 | nih.gov |

| 4-CF3 (trifluoromethyl) | para | 4 | nih.gov |

| 4-F (fluoro) | para | 4 | nih.gov |

| 4-CH3 (methyl) | para | ≥16 (inactive) | nih.gov |

| 4-OCH3 (methoxy) | para | ≥16 (inactive) | nih.gov |

Stereochemical Considerations in Activity Profiles

Stereochemistry plays a vital role in the interaction of small molecules with chiral biological targets like enzymes and receptors. While specific SAR studies focusing on the stereoisomers of 3-benzylquinazolin-4(3H)-one analogues are not extensively detailed in the surveyed literature, the principle remains a cornerstone of medicinal chemistry. If a chiral center is introduced into the molecule, for instance, through a substituent on the benzyl group or the quinazolinone ring, it would be expected that the resulting enantiomers or diastereomers would exhibit different biological activities. The distinct three-dimensional arrangement of atoms in each stereoisomer can lead to different binding affinities and orientations at the target site, resulting in variations in potency, efficacy, and even metabolic profiles. Therefore, for any analogue containing stereocenters, the separation and individual biological evaluation of each isomer would be a critical step in the drug development process.

Development of Pharmacophore Models for Target Interaction

Pharmacophore models define the essential three-dimensional arrangement of structural features that a molecule must possess to be recognized by a specific biological target. For quinazolinone derivatives, these models are developed using ligand-based strategies, often derived from 3D-QSAR studies. rsc.orgnih.gov

A typical pharmacophore model for a quinazolinone-based inhibitor might include:

Hydrogen Bond Acceptors : The carbonyl oxygen at the C-4 position is a key hydrogen bond acceptor.

Aromatic Rings : The fused benzene ring of the quinazolinone core and the N-3 benzyl ring often participate in crucial π-π stacking or hydrophobic interactions within the target's binding pocket.

Hydrophobic Features : Alkyl groups or other nonpolar substituents can occupy hydrophobic pockets in the target protein, enhancing binding affinity.

Hydrogen Bond Donors : Depending on the substituents, donor sites can be introduced to form additional hydrogen bonds.

These validated models are instrumental in designing new compounds with improved activity and for virtually screening large databases to identify novel chemical scaffolds that fit the pharmacophoric requirements for a given biological target. nih.govunar.ac.id

Computational Approaches in the Study of 3 Benzylquinazolin 4 3h One

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to forecast the binding mode and affinity of small molecule ligands, such as derivatives of 3-benzylquinazolin-4(3H)-one, to the active site of a target protein.

Molecular docking studies have been extensively used to elucidate the binding modes of quinazolin-4(3H)-one derivatives with various protein targets. These studies reveal that the compounds can act as ATP competitive or non-competitive inhibitors depending on their interaction with key motifs within the protein's active site nih.gov.

For instance, against Epidermal Growth Factor Receptor (EGFR) kinase, a quinazolin-4(3H)-one derivative was predicted to form two conventional hydrogen bonds with the residues Met793 and Thr790. nih.gov Further interactions included several van der Waals forces with Gln791, Ala743, Leu788, Arg841, and Asp855, alongside multiple alkyl and pi-alkyl interactions. nih.gov Another derivative demonstrated four conventional hydrogen bonds with Arg841, Asn842, Lys745, and Asp855. nih.gov The interaction with the DFG motif residue Asp855 is significant, suggesting these compounds can act as ATP competitive type-I inhibitors against EGFR kinase. nih.gov

In studies targeting Cyclin-Dependent Kinase 2 (CDK2), one derivative formed a conventional hydrogen bond with Asp86 and pi-pi stacking with His84. nih.gov A second derivative showed more extensive interactions, with four hydrogen bonds to Leu83, Glu12, Gln131, and Asn132. nih.gov

When docked against Bromodomain-containing protein 4 (BRD4) and Poly(ADP-ribose) polymerase-1 (PARP1), a lead quinazolin-4(3H)-one compound was shown to share a similar binding mode with known inhibitors. nih.gov The carbonyl oxygen and a nitrogen atom of the quinazolinone core formed crucial hydrogen bonds with the amide group of Asn433 in BRD4. nih.gov In the PARP1 active site, two hydrogen bonds were predicted to form with the backbone of Gly863. nih.gov

Scoring functions are used in molecular docking programs to estimate the binding affinity between a ligand and its target protein. These scores are typically expressed in kcal/mol, with lower (more negative) values indicating a higher predicted binding affinity.

Docking studies on a series of quinazoline-morpholinobenzylideneamino hybrid compounds identified a potent inhibitor against Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2) and EGFR. The best-performing compound exhibited docking scores of -11.744 kcal/mol, -12.407 kcal/mol, and -10.359 kcal/mol against VEGFR1, VEGFR2, and EGFR, respectively. nih.gov

In another study targeting metabolic enzymes, the most active compound yielded docking scores of -7.31 kcal/mol (against Acetylcholinesterase, AChE), -7.59 kcal/mol (against Butyrylcholinesterase, BChE), -6.66 kcal/mol (against human Carbonic Anhydrase I), -6.93 kcal/mol (against human Carbonic Anhydrase II), and -7.11 kcal/mol (against α-Glycosidase). bezmialem.edu.tr

For the dual-targeting inhibitors of BRD4 and PARP1, a lead compound was identified with docking scores of -7.052 kcal/mol against BRD4 and -6.343 kcal/mol against PARP1, as calculated using the CDOCKER protocol. nih.gov

| Compound Type | Protein Target | Docking Score (kcal/mol) |

|---|---|---|

| Quinazoline-morpholino hybrid | VEGFR1 | -11.744 |

| Quinazoline-morpholino hybrid | VEGFR2 | -12.407 |

| Quinazoline-morpholino hybrid | EGFR | -10.359 |

| Imin-quinazolin-4(3H)-one | AChE | -7.31 |

| Imin-quinazolin-4(3H)-one | BChE | -7.59 |

| Dual-target inhibitor | BRD4 | -7.052 |

| Dual-target inhibitor | PARP1 | -6.343 |

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are essential for ligand recognition and binding.

For EGFR kinase, key interacting residues include Met793, Thr790, Lys745, and the DFG motif residue Asp855, which form hydrogen bonds and pi-cation interactions with the quinazolinone ligands. nih.gov In the case of HER2, interactions with the DFG motif residue Asp863 were identified as important. nih.gov Docking into the CDK2 active site highlighted Leu83, Asp86, Gln131, and Asn132 as key residues for hydrogen bonding. nih.gov For dual-target BRD4/PARP1 inhibitors, Asn433 in BRD4 and Gly863 in PARP1 were found to be crucial for forming hydrogen bonds with the quinazolinone scaffold. nih.gov

| Protein Target | Key Amino Acid Residues | Type of Interaction |

|---|---|---|

| EGFR | Met793, Thr790, Arg841, Asn842, Lys745, Asp855 | Hydrogen Bond, Pi-Cation |

| HER2 | Asp863 | Hydrogen Bond |

| CDK2 | Leu83, Asp86, Gln131, Asn132 | Hydrogen Bond |

| BRD4 | Asn433 | Hydrogen Bond |

| PARP1 | Gly863 | Hydrogen Bond |

Molecular Dynamics Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. These simulations model the motion of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational dynamics of the system.

MD simulations are used to assess the stability of the docked poses of quinazolin-4(3H)-one derivatives within the active site of their target proteins. bezmialem.edu.tr Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability of the complex.

In a study of quinazoline-morpholino hybrids targeting VEGFR1 and VEGFR2, MD simulations showed that the ligand-protein complexes exhibited high stability, with RMSD and RMSF values remaining low, around 1-2 Å, throughout the simulation. nih.govresearchgate.net Furthermore, the analysis revealed that strong hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 were consistently maintained for over 90% of the simulation time, confirming a stable binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For quinazolin-4(3H)-one derivatives, QSAR models are developed to predict their inhibitory potency and guide the design of new, more effective analogs.

In one study focused on designing quinazolin-4(3H)-one derivatives as breast cancer inhibitors, several QSAR models were generated. researchgate.net The best model was selected based on its excellent internal and external statistical validation parameters: a high squared correlation coefficient (R²) of 0.919, an adjusted R² of 0.898, a cross-validated Q² of 0.819, and a predictive R² for the external test set (R²pred) of 0.7907. researchgate.net The robustness of this model was further confirmed by a Y-scrambling test. researchgate.net This validated model was subsequently used to predict the activity of newly designed compounds, identifying several candidates with potentially higher potency than the template molecule. researchgate.net

Another 3D-QSAR study on quinazolin-4(3H)-one analogs as EGFR inhibitors also resulted in the development of robust models. unar.ac.id By aligning the compounds on the common quinazolin-4-one scaffold, these models provide 3D contour maps that highlight the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. unar.ac.id

3D-QSAR Analysis

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational methodology instrumental in drug design, correlating the three-dimensional structural features of molecules with their biological activity. unar.ac.id While a specific 3D-QSAR study focusing solely on 3-benzylquinazolin-4(3H)-one derivatives as vasodilatory agents is not extensively documented in the reviewed literature, the principles of this technique have been widely applied to the broader quinazolin-4(3H)-one class for various biological targets. unar.ac.idnih.gov

These studies typically involve the generation of a statistically significant model through methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). CoMFA calculates the steric and electrostatic fields of a set of aligned molecules, while CoMSIA provides a more comprehensive analysis by considering additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. unar.ac.id The resulting contour maps from these analyses highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity, thereby guiding the synthesis of more potent compounds. For instance, in studies on other quinazolinone derivatives, these models have successfully predicted the activity of novel compounds and provided insights into the structural requirements for their interaction with biological targets. unar.ac.id

Identification of Physicochemical Descriptors Influencing Activity

The vasodilatory and antihypertensive effects of 3-benzylquinazolin-4(3H)-one derivatives are intricately linked to their physicochemical properties. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features that govern the biological activity of these compounds. nih.gov By systematically modifying the substituents on both the quinazolinone core and the benzyl (B1604629) moiety, researchers have been able to identify critical physicochemical descriptors that influence their potency.

A seminal study on a series of 3-benzylquinazolin-4(3H)-ones revealed several key insights into the structural requirements for potent vasodilatation. nih.gov The nature and position of substituents on the benzyl ring were found to be particularly crucial. For instance, the presence of methoxy (B1213986) groups at the 6 and 7 positions of the quinazolinone ring was generally favorable for activity. Furthermore, the substitution pattern on the 3-benzyl group played a significant role in modulating the vasodilatory effect.

Key findings from these SAR studies highlight the importance of electronic and steric factors. The introduction of specific substituents at particular positions can enhance the interaction of the molecule with its biological target, leading to a more pronounced therapeutic effect. The table below summarizes the influence of various substituents on the vasodilatory activity of 3-benzylquinazolin-4(3H)-one derivatives, as inferred from SAR studies. nih.gov

| Compound ID | Quinazolinone Ring Substituents (R1) | Benzyl Ring Substituents (R2) | Vasodilatory Activity (IC50, μM) |

| 2a | 6,7-di-OCH3 | 3-Cl, 4-OCH3 | 1.8 ± 0.2 |

| 2c | 6,7-di-OCH3 | 3-Cl, 4-F | 2.5 ± 0.3 |

| 2d | 6,7-di-OCH3 | 4-F | 5.2 ± 0.5 |

| 2f | 6,7-di-OCH3 | 4-Cl | 7.8 ± 0.6 |

| 2h | H | 3-Cl, 4-OCH3 | >100 |

| 2j | H | 3-Cl, 4-F | >100 |

Data compiled from SAR studies on vasodilatory 3-benzylquinazolin-4(3H)-ones. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

Computational tools are often employed to predict various ADME parameters. These predictions are typically based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. These parameters are also used to assess a compound's compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five.

For the broader class of quinazolin-4(3H)-one derivatives, in silico studies have often indicated good potential for oral bioavailability. researchgate.net These compounds generally fall within the acceptable ranges for key physicochemical properties, suggesting that they are likely to have favorable absorption and distribution characteristics. The table below presents a hypothetical in silico ADME and drug-likeness profile for a representative 3-benzylquinazolin-4(3H)-one derivative, based on general findings for this class of compounds.

| Parameter | Predicted Value | Acceptable Range | Implication |

| Molecular Weight ( g/mol ) | < 500 | ≤ 500 | Good absorption and distribution |

| LogP | < 5 | ≤ 5 | Optimal lipophilicity for membrane permeability |

| Hydrogen Bond Donors | < 5 | ≤ 5 | Favorable for oral absorption |